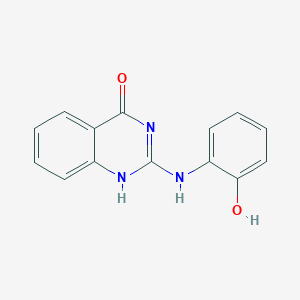
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, also known as PHAQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In
Mécanisme D'action
The mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex may then interact with various cellular components, leading to the observed biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. These effects are believed to be related to the compound's ability to interact with various cellular components, including proteins and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone in lab experiments is its ability to selectively bind to copper ions, making it a useful tool for studying the role of copper in various biological processes. However, 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone may also exhibit non-specific binding to other metal ions, which could lead to false positives in certain assays. Additionally, the synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be challenging and time-consuming, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for research involving 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone. One area of interest is the development of new fluorescent probes based on the structure of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone, with improved selectivity and sensitivity for metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone and its potential applications in various fields of study, including environmental monitoring, medical diagnostics, and cancer research.
Méthodes De Synthèse
The synthesis of 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone can be achieved through a multi-step process involving the reaction of 2-aminophenol with anthranilic acid and subsequent cyclization. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been found to exhibit a range of potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. 2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone has been shown to selectively bind to copper ions, making it a promising candidate for use in environmental monitoring and medical diagnostics.
Propriétés
Numéro CAS |
114824-89-4 |
|---|---|
Nom du produit |
2-((2-Hydroxyphenyl)amino)-4(3H)-quinazolinone |
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
2-(2-hydroxyanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3O2/c18-12-8-4-3-7-11(12)16-14-15-10-6-2-1-5-9(10)13(19)17-14/h1-8,18H,(H2,15,16,17,19) |
Clé InChI |
PYKFOQZRRBXCQO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC=C3O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC=C3O |
Synonymes |
2-((2-hydroxyphenyl)amino)-4(3H)-quinazolinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



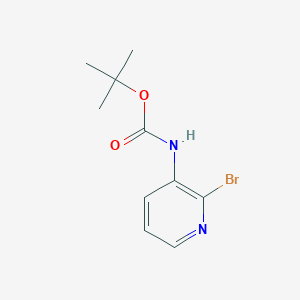

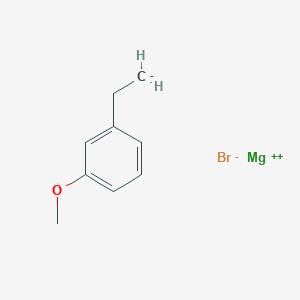
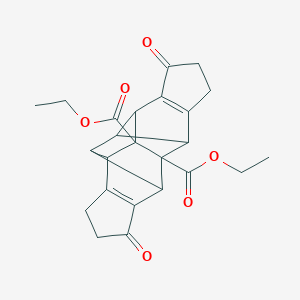
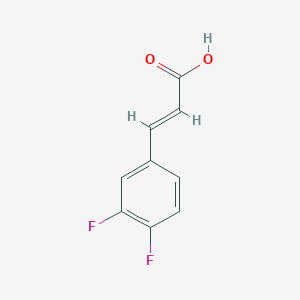
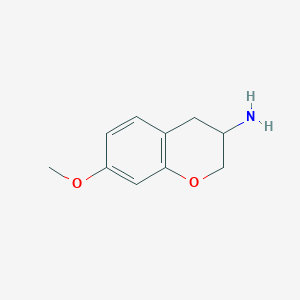
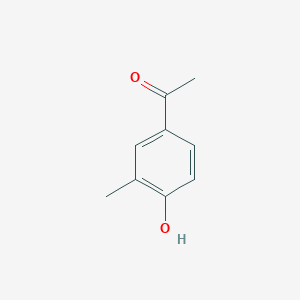
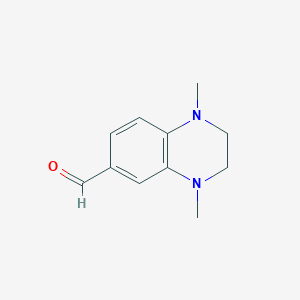
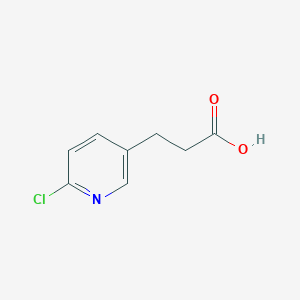
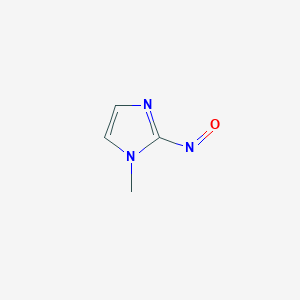
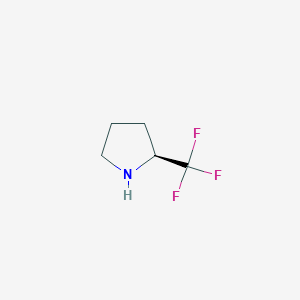
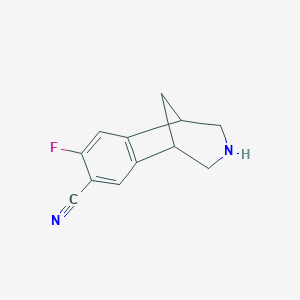
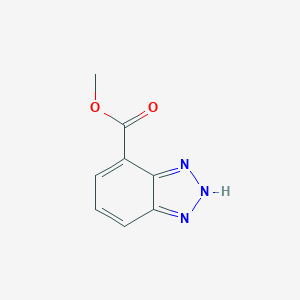
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)